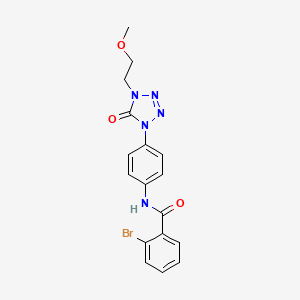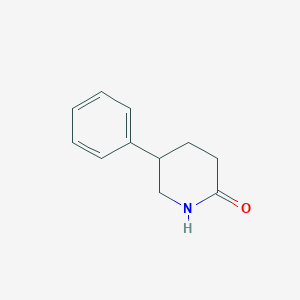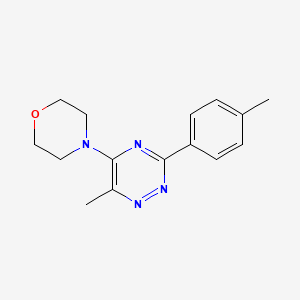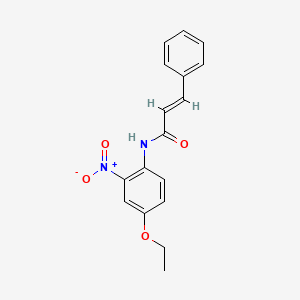
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide” is a small molecule that has been described in the context of mitofusin activators . These activators are useful for treating diseases or disorders associated with a mitochondria-associated disease, disorder, or condition such as diseases or disorders associated with mitofusin 1 (MFN1) and/or mitofusin 2 (MFN2), or mitochondrial dysfunction .
Molecular Structure Analysis
The molecular structure of this compound includes a 4,4-difluorocyclohexyl group, a 1,2,4-oxadiazol group, and a thiophene-3-carboxamide group . The difluorocyclohexyl group is a six-membered ring with two fluorine atoms attached to the same carbon. The 1,2,4-oxadiazol group is a five-membered ring containing three nitrogen atoms and one oxygen atom. The thiophene-3-carboxamide group is a five-membered ring containing a sulfur atom, with a carboxamide group attached at the 3-position .科学的研究の応用
Heterocyclic Synthesis
- Compounds similar to the specified chemical have been studied for their potential in synthesizing new antibiotic and antibacterial drugs. For example, thiophene-2-carboxamide derivatives have shown promising results in antibiotic research (Ahmed, 2007).
Antiepileptic Activity
- Research on 1,3,4-oxadiazoles, structurally similar to the specified compound, has demonstrated potential in the development of antiepileptic drugs (Rajak et al., 2013).
Polymer Synthesis
- Fluorinated heterocyclic polyamides, containing units like 1,3,4-oxadiazole, have been synthesized for their high thermal stability, electrical insulating properties, and mechanical robustness, indicating applications in material science (Hamciuc et al., 2001).
Liquid Crystal Research
- Studies on thiophene-based 1,3,4-oxadiazole derivatives have revealed their applications in liquid crystal technology, particularly in displaying enantiotropic mesophases (Han et al., 2008).
Anticancer Evaluation
- Similar chemical structures have been explored for their anticancer activities. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed promising results against various cancer cell lines (Ravinaik et al., 2021).
Antimicrobial Applications
- Novel compounds with structures like thiophene-2-carboxamides have shown potential in antimicrobial applications, revealing their importance in pharmaceutical research (Sowmya et al., 2018).
Histone Deacetylase Inhibition
- Trifluoroacetylthiophene carboxamides, related to the compound , have been identified as class II HDAC inhibitors, suggesting their use in cancer therapy (Muraglia et al., 2008).
作用機序
Target of Action
The primary target of the compound N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide is the MAO-B enzyme . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters in the brain.
Mode of Action
This compound interacts with its target, the MAO-B enzyme, by binding to it
Biochemical Pathways
The compound’s interaction with the MAO-B enzyme suggests that it may affect the metabolic pathways of monoamine neurotransmitters . These neurotransmitters include dopamine, norepinephrine, and serotonin, which play key roles in mood regulation, cognition, and motor control.
Pharmacokinetics
The compound is known to be soluble in dmso , which may influence its bioavailability.
Action Environment
Factors such as ph and temperature could potentially affect the compound’s activity, as the compound was tested in a solution with a ph of 75 at 2°C .
将来の方向性
The future directions for research on this compound could include further exploration of its potential as a therapeutic agent for diseases or disorders associated with mitochondrial dysfunction . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, as well as its safety profile.
特性
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O2S/c15-14(16)4-1-9(2-5-14)12-18-11(21-19-12)7-17-13(20)10-3-6-22-8-10/h3,6,8-9H,1-2,4-5,7H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJBRLGPLUBLBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CSC=C3)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2362422.png)


![5-((2,6-Dimethylmorpholino)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2362426.png)
![N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide](/img/structure/B2362427.png)

![Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2362429.png)



![1-(2-hydroxyethyl)-6-((2-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2362439.png)

![5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2362443.png)
